N-ethyl-2,4-dimethylaniline hydrochloride
Description
N-Ethyl-2,4-dimethylaniline hydrochloride (CAS: 1193388-36-1) is a secondary amine hydrochloride derivative with the molecular formula C₁₀H₁₅N·HCl and a molecular weight of 185.69 g/mol. Structurally, it features an ethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with methyl groups at the 2- and 4-positions of the benzene ring. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Available commercially from suppliers such as Aladdin Scientific and CymitQuimica, it is supplied as a crystalline solid.
Properties
IUPAC Name |
N-ethyl-2,4-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-4-11-10-6-5-8(2)7-9(10)3;/h5-7,11H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOIOHFBGKWVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2,4-Dimethylaniline with Ethyl Halides
Method Overview:
This classical approach involves the nucleophilic substitution of 2,4-dimethylaniline with ethyl halides, typically ethyl chloride or ethyl bromide, in the presence of a base. The process is conducted under basic conditions to facilitate the formation of N-ethyl-2,4-dimethylaniline, which is subsequently converted to its hydrochloride salt.
- Reagents: 2,4-dimethylaniline, ethyl chloride (or ethyl bromide), potassium carbonate or sodium hydroxide as base.
- Solvent: N,N-dimethylformamide (DMF) or ethanol.
- Temperature: 40–80°C.
- Time: 1–4 hours.
- Dissolve 2,4-dimethylaniline in the solvent.
- Add potassium carbonate to the mixture to act as a base.
- Introduce ethyl chloride slowly while maintaining the temperature.
- Stir the mixture for the specified duration.
- Extract the organic phase using hexane or ethyl acetate, followed by washing, drying, and concentration.
- Typical yields range from 85% to 93%, with a reaction yield of approximately 93% reported under optimized conditions.
Reductive Alkylation Using Ethylating Agents
Method Overview:
An alternative route involves reductive alkylation, where 2,4-dimethylaniline reacts with ethyl aldehyde or acetaldehyde in the presence of a reductive agent such as sodium borohydride or sodium cyanoborohydride.
- Reagents: 2,4-dimethylaniline, acetaldehyde, sodium borohydride.
- Solvent: Alcoholic solvents like methanol, ethanol, or propanol.
- pH Control: Adjusted to 5.5–6.5 using dilute acids or bases.
- Mix 2,4-dimethylaniline with acetaldehyde.
- Add the reductive agent dissolved in alcohol.
- Maintain the reaction at ambient or slightly elevated temperatures.
- After completion, acidify the mixture to convert the free base to its hydrochloride salt.
- Isolate the product via filtration, washing, and drying.
- Higher selectivity and milder conditions.
- Reduced formation of by-products.
Patent-Based Synthesis Routes
Patent CN103145562B describes a method involving the reaction of aniline derivatives with acetaldehyde under controlled pH conditions, followed by neutralization and separation steps.
- Reacting aniline with acetaldehyde in an organic phase.
- Adjusting pH to 5.5–6.5 using sulfuric acid or other acids.
- Neutralizing with ammonium or sodium chloride solutions.
- Extracting and purifying the N-ethyl derivative.
- Reaction temperature around 40°C.
- pH regulation critical for yield optimization.
- Overall yield reported approximately 85–90%.
Summary Data Table of Preparation Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Alkylation with ethyl chloride | 2,4-dimethylaniline, ethyl chloride, K2CO3 | DMF/Ethanol | 40–80°C | 1–4 hours | 85–93% | Widely used, straightforward |
| Reductive alkylation | 2,4-dimethylaniline, acetaldehyde, NaBH4 | Alcohol | Ambient | 2–6 hours | 80–90% | Milder, more selective |
| Patent route | Aniline derivative, acetaldehyde, acid | Organic phase | 40°C | Variable | 85–90% | Controlled pH and extraction |
Notes and Considerations
- Purity: The hydrochloride salt is typically obtained by bubbling hydrogen chloride gas into the reaction mixture or by acidifying the free base with hydrochloric acid.
- Reaction Optimization: pH control, temperature, and choice of solvent significantly influence yield and purity.
- Environmental & Safety: Use of volatile ethyl halides necessitates proper ventilation and handling precautions due to their toxicity and volatility.
Chemical Reactions Analysis
Scientific Research Applications
N-ethyl-2,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-2,4-dimethylaniline hydrochloride involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition . The compound’s effects in medicinal chemistry are attributed to its ability to interact with cellular pathways, potentially disrupting microbial cell walls or interfering with cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-ethyl-2,4-dimethylaniline hydrochloride with structurally or functionally related aryl amine hydrochlorides, highlighting key differences in molecular properties, substituents, and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights
The hydrophobic substituents may lower aqueous solubility, favoring use in non-polar synthetic environments . 3-Bromo-N,4-dimethylaniline HCl: The bromine atom introduces electron-withdrawing effects, increasing electrophilicity at the aromatic ring. This compound is likely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituent . N,N-Dimethylaniline HCl: The absence of ring substituents and presence of N,N-dimethyl groups result in higher basicity compared to N-ethyl derivatives. Its LogP value (1.84) suggests moderate lipophilicity, suitable for reactions requiring balanced solubility . 4-Dimethylamino-N-benzylcathinone HCl: The cathinone backbone and benzyl group confer psychoactive properties, making this compound relevant in forensic toxicology and controlled substance research .
Applications and Stability N-Ethyl-2,4-dimethylaniline HCl is a versatile intermediate but faces supply constraints . 4-Dimethylamino-N-benzylcathinone HCl demonstrates high stability (≥5 years at -20°C) and is used as a reference standard due to its ≥98% purity . N,N-Dimethylaniline HCl’s simplicity and moderate lipophilicity make it a common reagent in dye synthesis and catalysis .
Biological Activity
N-ethyl-2,4-dimethylaniline hydrochloride (CAS Number: 1193388-36-1) is an organic compound with significant applications in chemical synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
- Molecular Formula : C10H15N•HCl
- Molecular Weight : 185.69 g/mol
- Structure : The compound features an ethyl group attached to a dimethylaniline structure, which influences its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, primarily through its role as a substrate in biochemical assays and its interactions with enzymes. Its biological significance can be categorized into several areas:
- Enzyme Interactions : The compound serves as a substrate for various enzymes, facilitating studies on enzyme kinetics and inhibition.
- Pharmacological Potential : Research indicates potential applications in drug development, particularly in synthesizing compounds with antimicrobial or anticancer properties.
- Toxicological Studies : Understanding the metabolic pathways of this compound is crucial for evaluating its toxicity and safety profile.
The biological activity of this compound is largely attributed to its structural properties that allow it to interact with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, influencing their activity and providing insight into enzyme mechanisms.
Case Studies
-
Enzyme Kinetics Study :
A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could modulate enzyme activity, suggesting a potential role in drug metabolism. -
Antimicrobial Activity :
In vitro tests demonstrated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains. This highlights its potential utility in developing new antimicrobial agents.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| N,N-Dimethylaniline | Lacks ethyl group; simpler structure | Used in dye synthesis; less reactive |
| N-Ethyl-3,5-dimethylaniline | Different substitution pattern; potential variations | Similar applications with different reactivity |
| N-Ethyl-2,4-dimethylbenzylamine | Unique substitution pattern; distinct reactivity | Valuable in synthetic chemistry |
Research Findings
Recent studies have focused on the synthesis and application of this compound:
- Synthesis Pathways : The compound is synthesized through alkylation reactions involving 2,4-dimethylaniline and ethyl chloride under basic conditions.
- Oxidative Properties : Investigations into its oxidative behavior revealed that the compound can form quinone derivatives when oxidized with agents like potassium permanganate.
- Potential Toxicity : Toxicological assessments indicate that while the compound has useful applications, its safety must be evaluated due to potential metabolic byproducts that may arise during its use .
Q & A
Q. Example Reaction Parameters
| Reagent | Molar Ratio | Solvent | Temperature | Time |
|---|---|---|---|---|
| 2,4-Dimethylaniline | 1.0 | Ethanol | 75°C | 8 hrs |
| Ethyl Chloride | 1.2 | Ethanol | 75°C | 8 hrs |
Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and confirm product identity using NMR .
Advanced: How can reaction yields be optimized for this compound synthesis?
Methodological Answer :
Yield optimization requires addressing competing side reactions (e.g., over-alkylation or decomposition):
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine but may require higher temperatures.
- Kinetic Control : Lower reaction temperatures (50–60°C) with longer durations (24 hrs) reduce byproduct formation.
Data Contradiction Resolution :
If yields vary between batches (e.g., 70% vs. 85%), perform GC-MS to identify impurities. Adjust stoichiometry (ethyl chloride:amine ratio from 1.2:1 to 1.5:1) and validate via triplicate runs .
Basic: What analytical methods are suitable for characterizing this compound?
Q. Methodological Answer :
- HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with mobile phase 0.03 M KH₂PO₄:methanol (70:30) at 1 mL/min. Detect at 207 nm; retention time ~5.2 min .
- NMR : Confirm structure via ¹H NMR (D₂O): δ 1.2 (t, 3H, CH₂CH₃), δ 2.3 (s, 6H, Ar-CH₃), δ 3.6 (q, 2H, N-CH₂) .
- Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N, Cl content (±0.3%) .
Advanced: How to validate an HPLC method for quantifying trace impurities in this compound?
Methodological Answer :
Follow ICH Q2(R1) guidelines:
Linearity : Test 1–50 µg/mL; R² ≥ 0.992.
Precision : Intra-day and inter-day RSD ≤1.5% .
LOD/LOQ : Determine via signal-to-noise ratios (LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL).
Robustness : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2).
Q. Example Calibration Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| 1.0 | 150.5 |
| 10.0 | 1518.2 |
| 50.0 | 7590.7 |
Basic: What stability factors affect this compound during storage?
Q. Methodological Answer :
Q. Stability Data
| Condition | Degradation Over 6 Months |
|---|---|
| 25°C, 60% RH | 8% loss |
| −20°C, dry | <1% loss |
Advanced: How to resolve contradictions in reported spectral data for this compound?
Methodological Answer :
Discrepancies in NMR or IR spectra often arise from:
- Solvent Effects : Compare D₂O vs. CDCl₃ spectra; protonation shifts δ values by 0.2–0.5 ppm.
- Impurity Interference : Use preparative HPLC to isolate the compound and re-acquire spectra .
- Crystallographic Validation : Perform X-ray diffraction to confirm molecular geometry .
Case Study :
A reported δ 2.3 (Ar-CH₃) in D₂O vs. δ 2.1 in CDCl₃ reflects solvent-induced shifts, not structural differences.
Basic: What safety protocols are essential when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride dust .
- First Aid : For skin contact, rinse with water for 15 min; seek medical evaluation if irritation persists .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Q. Methodological Answer :
Derivative Synthesis : Modify substituents (e.g., halogenation at position 4 or ethyl group elongation).
Biological Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli ATCC 25922) .
Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with activity .
Q. Example SAR Data
| Derivative | MIC (µg/mL) | LogP |
|---|---|---|
| Parent Compound | 64 | 2.8 |
| 4-Fluoro Derivative | 16 | 3.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
